molecular formula C16H16N4O4S B2421091 ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 953143-41-4

ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2421091
CAS No.: 953143-41-4
M. Wt: 360.39
InChI Key: VGJAJDHSZDAXCW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-cyano-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-3-23-16(22)20-5-4-10-11(7-17)15(25-13(10)8-20)18-14(21)12-6-9(2)19-24-12/h6H,3-5,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJAJDHSZDAXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to ethyl 3-cyano derivatives exhibit significant antitumor activity . For instance, isoxazole-4-carboxamide derivatives have been shown to inhibit tumor growth without adversely affecting the immune system, which is a common side effect of many conventional chemotherapeutics. These compounds were tested in vitro using cell culture proliferation assays and demonstrated promising results against various cancer cell lines including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells .

Table 1: Summary of Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 3-Cyano-2-(3-Methylisoxazole...)Huh70.7Induction of G0/G1 cell cycle arrest
Similar Isoxazole DerivativeMCF714.4Decrease in CDK4 levels
Similar Isoxazole DerivativeHCT11624.5Cytotoxicity via apoptosis induction

The mechanism by which ethyl 3-cyano compounds exert their antitumor effects appears to involve cell cycle arrest and apoptosis. Specifically, studies have shown that treatment with these compounds leads to a significant decrease in cyclin-dependent kinase 4 (CDK4) levels, which plays a crucial role in cell cycle progression. The compounds also induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Case Studies

In a notable study involving the synthesis and evaluation of indole-isoxazole hybrids, several derivatives were assessed for their anticancer properties. The most potent compound exhibited an IC50 value of 0.7 µM against Huh7 cells, indicating high efficacy. This study highlights the importance of structural modifications in enhancing biological activity and suggests that similar modifications could be explored for ethyl 3-cyano derivatives .

Q & A

Q. What are common synthetic routes for constructing the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine scaffold is typically synthesized via cyclization reactions. A widely used method involves reacting thiophene derivatives with pyridine-like precursors under controlled conditions. For example, cyclization of 2-chloro-3-nitropyridines with thiophene-based intermediates can yield the fused heterocyclic structure. Reaction solvents (e.g., anhydrous THF) and inert atmospheres are critical to prevent side reactions .

Q. Which analytical techniques are recommended for structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and functional groups. X-ray crystallography provides definitive spatial arrangement data, as demonstrated in related thieno-pyridine derivatives . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity assessment during synthesis .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks .
  • Store in airtight containers in dry, ventilated areas .
  • Spills should be vacuumed or swept into sealed disposal containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the 3-methylisoxazole-5-carboxamido group?

Yield optimization requires precise control of coupling agents (e.g., EDC/HOBt for amide bond formation) and stoichiometric ratios. Temperature modulation (0–5°C for exothermic steps) and anhydrous conditions improve efficiency. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing influences. To address this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare computational modeling (DFT) with experimental X-ray data .
  • Validate using complementary techniques like IR spectroscopy or mass spectrometry .

Q. What strategies are effective for enhancing the compound's solubility in biological assays?

  • Introduce polar substituents (e.g., hydroxyl or carboxyl groups) without disrupting the core structure.
  • Use co-solvents (DMSO <10% v/v) or formulate as nanoparticles via sonication.
  • Explore salt formation (e.g., hydrochloride salts) to improve aqueous compatibility .

Q. How can researchers investigate the compound's potential enzyme inhibition mechanisms?

  • Perform molecular docking studies using crystallographic data of target enzymes (e.g., kinases or proteases).
  • Validate with in vitro enzyme inhibition assays (IC₅₀ determination) under physiological pH and temperature.
  • Use fluorescence-based assays or SPR to measure binding kinetics .

Methodological Considerations Table

AspectRecommended ApproachKey References
Synthetic Yield Optimize stoichiometry, inert atmosphere, low-temperature steps
Purity Analysis HPLC (C18 column, acetonitrile/water gradient)
Crystal Structure X-ray diffraction (Mo-Kα radiation, 100 K)
Biological Assays Use HEPES buffer (pH 7.4) and validate with positive controls

Contradiction Analysis Example

Issue: Discrepancies in reported melting points across studies.
Resolution:

  • Verify calorimetry calibration (DSC vs. capillary methods).
  • Assess purity via elemental analysis or HRMS .
  • Consider polymorphic forms using powder XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.